3-羟基-5,5-二甲基己酸

描述

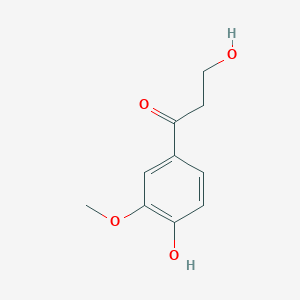

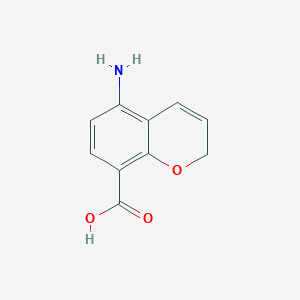

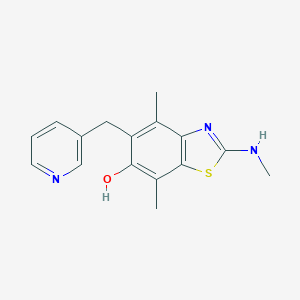

3-Hydroxy-5,5-dimethylhexanoic acid is a chemical compound with the molecular formula C8H16O3 .

Synthesis Analysis

The preparation of the racemate and enantiomers of 3-Hydroxy-5,5-dimethylhexanoic acid has been documented in the literature .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5,5-dimethylhexanoic acid consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

Specifically, 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) and its derivatives demonstrate competitive inhibition of several carnitine acyltransferases, despite not being substrates for these enzymes.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-5,5-dimethylhexanoic acid include a density of 1.0±0.1 g/cm3, a boiling point of 273.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .科学研究应用

化学合成和优化

研究重点放在优化类似化合物的合成,比如3-甲氧基己酸,这涉及亲核取代反应。这对于提高产量并发现最佳反应条件是至关重要的(Han Jianrong, 2013)。

对映选择性合成

已经开发了对映选择性合成技术,用于类似于3-羟基-5,5-二甲基己酸的化合物。这些技术对于生产药物和其他应用中所需的特定立体异构体至关重要(J. Ohtaka et al., 2013),(J. Spengler & F. Albericio, 2014)。

生物技术应用

研究已经探讨了利用工程细菌合成聚羟基烷酸酯(PHA)的应用,这是一种在医疗应用中使用的可生物降解和生物相容材料。3-羟基-5,5-二甲基己酸类似物在这些过程中发挥作用(Linping Yu et al., 2020)。

生化分析和监测系统

提出了一种用于监测类似于3-羟基-5,5-二甲基己酸的化合物的pH值和电导率的新系统。这对于了解这些化合物的生化性质及其在气味形成等过程中的作用至关重要(H. Hirano et al., 2018)。

电化学研究

关于羟基自由基的电化学生成的研究涉及3-羟基-5,5-二甲基己酸的衍生物。这类研究对于电化学和环境科学等领域具有重要意义(Beatrice Marselli et al., 2003)。

组织工程

组织工程研究利用3-羟基-5,5-二甲基己酸的衍生物将干细胞分化为神经细胞。这为再生医学和组织修复开辟了可能性(Lei Wang et al., 2010)。

环境应用

已经分析了3-羟基-5,5-二甲基己酸衍生物在环境应用中的潜在价值,比如作为环境样本中内毒素的标记物。这对公共卫生和环境监测具有重要意义(S. Uhlig et al., 2016)。

安全和危害

作用机制

Mode of Action

Without knowledge of the specific targets of 3-Hydroxy-5,5-dimethylhexanoic acid, it’s challenging to describe its mode of action. Like many other organic acids, it may interact with various enzymes and receptors in the body, influencing their function and potentially leading to various physiological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Hydroxy-5,5-dimethylhexanoic acid are currently unknown. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution within the body, metabolism, and excretion would depend on its specific chemical properties and interactions with various proteins and enzymes .

属性

IUPAC Name |

3-hydroxy-5,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHACRADGRHURFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933697 | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5,5-dimethylhexanoic acid | |

CAS RN |

149650-17-9 | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149650179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) interact with carnitine acyltransferases?

A1: HDH acts as a competitive inhibitor of carnitine acyltransferases (CATs), including carnitine acetyltransferase (CAT), carnitine palmitoyltransferase-I (CPT-I), and CPT-II []. Unlike carnitine, HDH lacks the positive quaternary ammonium charge, which is crucial for CAT catalysis. As a result, HDH can bind to the carnitine binding site on these enzymes but cannot be utilized as a substrate. This binding prevents carnitine from binding and undergoing the transfer reaction, leading to enzyme inhibition.

Q2: Is there a difference in how the enantiomers of HDH interact with carnitine acyltransferases?

A2: Yes, both enantiomers of HDH, R-(+)-HDH and S-(-)-HDH, exhibit stereoselective inhibition of CATs []. This means that each enantiomer interacts differently with the enzymes. For instance, S-(-)-HDH demonstrates significantly stronger inhibition of CPT-I compared to R-(+)-HDH. This stereoselectivity suggests that the enzymes have a chiral binding site that interacts preferentially with one enantiomer over the other.

Q3: What does the inhibitory activity of HDH tell us about the importance of the quaternary ammonium group in carnitine?

A3: The inability of HDH to act as a substrate for CATs, coupled with its inhibitory effects, highlights the essential role of the positive quaternary ammonium group present in carnitine for enzymatic catalysis []. This positive charge likely plays a crucial role in the catalytic mechanism of carnitine acyltransferases. While HDH can still bind to the enzyme, indicating the importance of the overall structure for binding, the lack of positive charge prevents it from participating in the subsequent catalytic steps. This emphasizes that both structural similarity and specific chemical features are crucial for the successful function of carnitine in these enzymatic reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

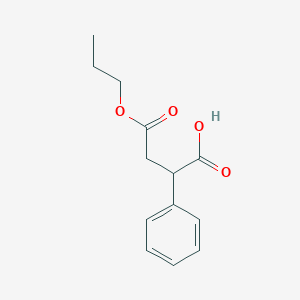

![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)

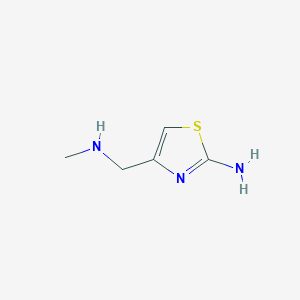

![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)

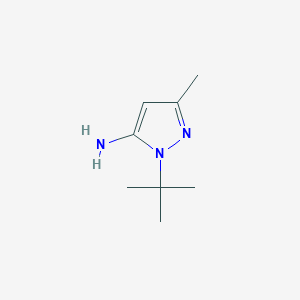

![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)